molecular formula C19H14ClN3OS B2492946 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893978-78-4

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2492946
CAS No.: 893978-78-4
M. Wt: 367.85
InChI Key: FQOXCJLRKXCLKH-UHFFFAOYSA-N
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Description

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is an organic compound with potential applications in various fields of research and industry. This compound features a complex structure that includes a benzamide group, a chloro substituent, and an imidazo[2,1-b][1,3]thiazole moiety. The presence of these functional groups makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can act through various mechanisms depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities through inhibition of prostaglandin biosynthesis .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways .

Pharmacokinetics

It’s known that the bioactivation of some thiazole derivatives can occur via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

For instance, some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Action Environment

It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including their specific chemical structure, the biological target they interact with, and the specific conditions under which they are used .

Biochemical Analysis

Biochemical Properties

The thiazole ring, a key component of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs

Cellular Effects

The cellular effects of this compound are not fully understood. Related thiazole compounds have been shown to have significant effects on various types of cells . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that thiazole derivatives can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown good microsomal stability .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known that related thiazole derivatives can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with 3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzamide derivatives: Compounds with a benzamide group often show similar pharmacological properties.

Uniqueness

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is unique due to the presence of both the chloro substituent and the imidazo[2,1-b][1,3]thiazole moiety. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXCJLRKXCLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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